Cas no 586-02-7 ((2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine)

(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine structure
586-02-7 structure
Product Name:(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
CAS No:586-02-7
MF:C48H93NO9
MW:828.253336668015
CID:2013338
PubChem ID:71768128
Update Time:2025-04-21

(2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine Chemical and Physical Properties

Names and Identifiers

    • (2S,3R,4E)-1-O-beta-D-galactopyranosyl-N-(2'R)-2'-hydroxytetracosanoylsphingenine
    • (R)-2-hydroxy-tetracosanoic acid-((1S,2R)-1-beta-D-galactopyranosyloximethyl-2-hydroxy-heptadec-3t-enylamide)
    • (R)-2-Hydroxy-tetracosansaeure-((1S,2R)-1-beta-D-galactopyranosyloxymethyl-2-hydroxy-heptadec-3t-enylamid)
    • (2S)-N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-2-hydroxytetracosanamide
    • Q27145663
    • Phrenosin
    • Phrenosin [MI]
    • 586-02-7
    • 1-(D-galactosyl)-N-(2R)-2-hydroxy-tetracosanoylsphingosine
    • 2-OH-24:0-GalC
    • 1-(beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine
    • TETRACOSANAMIDE, N-((1S,2R,3E)-1-((.BETA.-D-GALACTOPYRANOSYLOXY)METHYL)-2-HYDROXY-3-HEPTADECEN-1-YL)-2-HYDROXY-, (2R)-
    • XRV46R3BSQ
    • Phrenosine (ox brain)
    • Tetracosanamide, N-((1S,2R,3E)-1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecen-1-yl)-2-hydroxy-, (2R)-
    • 2-hydroxytetracosanoylgalactosylceramide
    • UNII-XRV46R3BSQ
    • CHEBI:75966
    • (2R)-N-[(2S,3R,4E)-1-(beta-D-galactopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide
    • Inchi: 1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1
    • InChI Key: ZXWQZGROTQMXME-DRXHHKTBSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC([C@@H](CCCCCCCCCCCCCCCCCCCCCC)O)=O

Computed Properties

  • Exact Mass: 827.685
  • Monoisotopic Mass: 827.685
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 41
  • Complexity: 939
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 169A^2
  • XLogP3: 14.9

Experimental Properties

  • Density: 1.05
  • Boiling Point: 923.1°Cat760mmHg
  • Flash Point: 512.1°C
  • Refractive Index: 1.518
  • Specific Rotation: +4.5° (c = 2 in pyridine)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.